BenchChemオンラインストアへようこそ!

N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Medicinal chemistry Structure-activity relationship Anti-inflammatory

N-(2-Methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 899990-71-7) is a synthetic 2-arylacetamido pyridazin-3(2H)-one derivative with molecular formula C20H18N4O5 and molecular weight 394.4 g/mol. The compound belongs to a well-characterized scaffold class that has yielded potent formyl peptide receptor (FPR) agonists and inhibitors of LPS-induced NF-κB transcriptional activity, positioning it within an actively prosecuted anti-inflammatory and immunomodulatory chemical space.

Molecular Formula C20H18N4O5
Molecular Weight 394.387
CAS No. 899990-71-7
Cat. No. B2734663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS899990-71-7
Molecular FormulaC20H18N4O5
Molecular Weight394.387
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H18N4O5/c1-29-18-5-3-2-4-15(18)12-21-19(25)13-23-20(26)11-10-17(22-23)14-6-8-16(9-7-14)24(27)28/h2-11H,12-13H2,1H3,(H,21,25)
InChIKeyOENCSZXERQQDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 899990-71-7): Procurement-Ready Pyridazinone Acetamide for Anti-Inflammatory and Immunomodulatory Research


N-(2-Methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 899990-71-7) is a synthetic 2-arylacetamido pyridazin-3(2H)-one derivative with molecular formula C20H18N4O5 and molecular weight 394.4 g/mol [1]. The compound belongs to a well-characterized scaffold class that has yielded potent formyl peptide receptor (FPR) agonists and inhibitors of LPS-induced NF-κB transcriptional activity, positioning it within an actively prosecuted anti-inflammatory and immunomodulatory chemical space [2]. Its structure features three pharmacophorically significant elements: a 6-oxopyridazin-1(6H)-yl core, a 4-nitrophenyl substituent at the pyridazinone 3-position, and an N-(2-methoxybenzyl)acetamide side chain. Computed physicochemical properties include XLogP 2.1, topological polar surface area (TPSA) 117 Ų, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds [1].

Why Generic Pyridazinone Substitution Is Inadequate: Structural Differentiation of CAS 899990-71-7 from Superficially Similar Analogs


Pyridazinone-based acetamides cannot be treated as interchangeable procurement items because small structural variations—position of the methoxy group, nature of the aryl substituent at C-3, and N-acetamide substitution—produce divergent pharmacological profiles. The MDPI 2022 anti-inflammatory screening of 177 pyridazinones and related derivatives demonstrated that shifting a bromine to a nitro group or relocating a methoxybenzyl substituent could convert an inactive compound into a potent NF-κB inhibitor, while modifications to the N-acetamide fragment frequently abolished activity entirely [1]. Similarly, in the ACS 2009 FPR agonist series, movement of the methoxy substituent from the para to the meta position on the benzyl ring altered FPR1/FPRL1 selectivity and potency by more than tenfold [2]. CAS 899990-71-7 occupies a specific structural niche—4-nitrophenyl at C-3 plus 2-methoxybenzyl at the acetamide nitrogen—that is distinct from both the extensively characterized 3-methoxybenzyl/C-5-substituted FPR agonist series and the des-methoxy benzyl analogs. Generic substitution using a different pyridazinone acetamide without verifying the substitution pattern risks selecting a compound with a fundamentally different target engagement profile.

Quantitative Differentiation Evidence for CAS 899990-71-7: Head-to-Head and Class-Level Comparator Data


Electronic Modulation: 4-Nitrophenyl vs. 3-Phenyl Substituent at Pyridazinone C-3

CAS 899990-71-7 incorporates a 4-nitrophenyl group at the pyridazinone C-3 position, which exerts a strong electron-withdrawing effect (Hammett σp = +0.78) compared to the unsubstituted phenyl analog N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898214-73-8, σp = 0.00). This electronic difference is reflected in the measured XLogP values: 2.1 for the 4-nitrophenyl compound [1] versus 3.68 for the 3-phenyl analog , representing a ΔXLogP of −1.58 units. The TPSA increases from 65.5 Ų (phenyl analog) to 117 Ų (4-nitrophenyl analog), indicating substantially greater polarity and aqueous solubility potential [1]. In the SAR analysis reported in Molecules 2022, replacement of a bromine substituent with a nitro group on the N-arylacetamide portion converted an inactive compound to an active NF-κB inhibitor, demonstrating the functional significance of nitro group incorporation in this chemotype [2].

Medicinal chemistry Structure-activity relationship Anti-inflammatory

Regioisomeric Pharmacophore Differentiation: 2-Methoxybenzyl at Acetamide N vs. 3-Methoxybenzyl at Pyridazinone C-5

CAS 899990-71-7 positions the methoxybenzyl group on the acetamide nitrogen (N-substitution), whereas the extensively characterized FPR agonist series reported in J. Med. Chem. 2009 places the methoxybenzyl at pyridazinone C-4 (or C-5 in related series) with the acetamide N linked to a 4-bromophenyl or 4-nitrophenyl group [1]. This regioisomeric difference is pharmacophorically significant. The J. Med. Chem. 2009 series established that the acetamide side chain at N-2 is essential for activity and that para-substituted electronegative aryl groups at its terminus are critical for potency; compound 14x with a 4-nitrophenyl terminus showed selective FPRL1 agonism with EC50 = 2.4 μM [1]. In contrast, CAS 899990-71-7 bears the 4-nitrophenyl at C-3 of the pyridazinone and the 2-methoxybenzyl at the acetamide N-terminus—the reverse arrangement. A structurally closer comparator, 2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-N-(4-nitrophenyl)-acetamide (CHEMBL562456), showed FPRL1 agonist activity with EC50 = 12.3 μM (12,300 nM) in HL-60 calcium flux assays, substantially weaker than the optimized FPR1/FPRL1 agonists (EC50 = 0.6–3.8 μM) [2]. This suggests CAS 899990-71-7 may engage FPRs or alternative anti-inflammatory targets through a distinct binding mode.

FPR agonism Chemotaxis Innate immunity

Anti-Inflammatory Class Activity: NF-κB Pathway Inhibition in Human Monocytic Cells

In a systematic screen of 177 pyridazinones and structurally related derivatives for anti-inflammatory activity, 48 compounds (27%) inhibited LPS-induced NF-κB transcriptional activity in human THP1-Blue monocytic cells [1]. The pyridazinone scaffold was present in 70% of active compounds. Among the most potent inhibitors were compounds 71 and 84, both containing a 3-methoxybenzyl substituent and a 4-bromophenylacetamide moiety, with NF-κB inhibition observed at non-cytotoxic concentrations (cytotoxicity IC50 = 22–26 μM for compounds 66 and 158) [1]. SAR analysis revealed that replacing a bromine with a nitro group on the N-arylacetamide portion improved anti-inflammatory activity, while modification of the methoxybenzyl chain—including removal of the methoxy group—altered potency, indicating that the 2-methoxy substitution present in CAS 899990-71-7 is a tunable activity determinant [1]. Selected active compounds also inhibited LPS-induced IL-6 production in human MonoMac-6 cells, confirming multi-cytokine anti-inflammatory efficacy independent of FPR agonism for a subset of compounds [1].

NF-κB inhibition Anti-inflammatory screening THP1-Blue cells

Patent-Backed IL-1β Inhibitory Potential and Intellectual Property Positioning

WO1999025697A1 (filed 1998, Kowa Co. Ltd.) claims novel pyridazine derivatives of general formula (I) with excellent inhibitory activity against interleukin-1β production, useful for prevention and treatment of immune system diseases, inflammatory diseases, and ischemic diseases [1]. The generic Markush structure encompasses compounds with aryl substituents (including nitrophenyl) at the pyridazine core and substituted benzyl groups at the acetamide side chain, a scaffold definition that structurally accommodates CAS 899990-71-7. A related patent family member explicitly describes pyridazine derivatives with IL-1β production inhibitory activity, where compound 1 (3,4-bis(4-methoxyphenyl)-6-phenoxypyridazine) achieved IC50 = 0.10 μM against IL-1β production [2]. Additionally, a distinct pyridazinone class (4-substituted-5-acetyl-2-methyl-6-phenyl-3(2H)pyridazinones) demonstrated IL-1 release inhibition with IC50 = 5.5 μM from mouse adherent macrophages, establishing that multiple pyridazinone sub-classes converge on IL-1 pathway modulation [3].

IL-1β inhibition Inflammatory disease Patent landscape

Physicochemical Differentiation from Des-Methoxy Benzyl Analog: Impact on Permeability and Solubility

The 2-methoxy substituent on the benzyl ring of CAS 899990-71-7 contributes an additional hydrogen bond acceptor (total HBA = 6) and increases TPSA by approximately 25 Ų relative to the hypothetical des-methoxy analog N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide (estimated TPSA ≈ 92 Ų based on subtraction of the methoxy oxygen contribution) [1]. This modulation places CAS 899990-71-7 (XLogP 2.1, TPSA 117 Ų) within favorable drug-like chemical space per Lipinski and Veber rules (MW 394.4 < 500; XLogP 2.1 < 5; HBD 1 < 5; HBA 6 < 10; TPSA 117 < 140 Ų; rotatable bonds 6 < 10) [1]. In the MDPI 2022 pyridazinone SAR study, removal of the methoxy group from the 3-methoxybenzyl chain (compound 30) altered anti-inflammatory activity, confirming that the methoxy substituent is not merely a bystander but a pharmacophoric contributor [2]. Furthermore, the 2-methoxy orientation (ortho to the benzylic methylene) introduces conformational restriction via potential intramolecular hydrogen bonding with the acetamide NH, a feature absent in the 3-methoxy and 4-methoxy regioisomers.

Drug-likeness Physicochemical properties Permeability

Recommended Research Application Scenarios for CAS 899990-71-7 Based on Evidence-Anchored Differentiation


Probing FPR-Independent Anti-Inflammatory Mechanisms in Human Monocytic Cell Models

Given that ~30% of pyridazinone derivatives with confirmed NF-κB inhibitory activity in the MDPI 2022 screen lacked FPR agonist activity [1], CAS 899990-71-7—with its inverted pharmacophore arrangement relative to canonical FPR agonists—is ideally suited as a tool compound to dissect FPR-independent anti-inflammatory pathways. Researchers can benchmark this compound against the established FPR1/FPRL1 dual agonist 14h (EC50 = 0.6 μM in chemotaxis [2]) in LPS-stimulated THP1-Blue NF-κB reporter assays and IL-6 production assays in MonoMac-6 cells to determine whether its anti-inflammatory effects are mediated through FPR or alternative targets.

Structure-Activity Relationship Expansion of Pyridazinone IL-1β Inhibitors

The compound falls within the generic Markush structure of WO1999025697A1, which claims pyridazine derivatives with IL-1β production inhibitory activity [3]. Its unique combination of 4-nitrophenyl (C-3) and 2-methoxybenzyl (acetamide N) substituents represents an underexplored region of the patent SAR space. Procurement of this compound enables direct head-to-head comparison with the published lead 3,4-bis(4-methoxyphenyl)-6-phenoxypyridazine (IL-1β IC50 = 0.10 μM [4]) to evaluate whether repositioning of the nitrophenyl and methoxybenzyl groups alters IL-1β potency or selectivity relative to COX-2/PGE2 pathways.

Physicochemical Property Benchmarking for Pyridazinone Lead Optimization

With favorable computed drug-like properties (XLogP 2.1, TPSA 117 Ų, zero Lipinski/Veber violations [5]) and a 2-methoxy substituent that modulates polarity without introducing a metabolic liability (unlike phenolic OH), CAS 899990-71-7 serves as a reference point for balancing lipophilicity and permeability in pyridazinone lead optimization programs. Its TPSA of 117 Ų places it near the recognized 140 Ų threshold for oral bioavailability while maintaining an XLogP well below 3, a profile that contrasts favorably with the more lipophilic phenyl analog (XLogP 3.68 ) and supports its use in correlating computed properties with experimental solubility, permeability, and microsomal stability data.

Chemical Probe for Nitro-Aromatic Pharmacophore Contribution in Innate Immunity Targets

The 4-nitrophenyl group (Hammett σp = +0.78) provides a strong electron-withdrawing effect that is absent in the 4-bromophenyl and phenyl analogs commonly used in published FPR and NF-κB pyridazinone studies. The MDPI 2022 SAR analysis explicitly noted that replacing bromine with a nitro group on the N-arylacetamide portion improved anti-inflammatory activity [1]. CAS 899990-71-7 uniquely positions this nitro-aromatic at the pyridazinone C-3 rather than the acetamide terminus, enabling researchers to interrogate whether the electronic effect of the nitro group is position-dependent within the pyridazinone pharmacophore. This makes the compound a valuable matched molecular pair partner for the des-nitro phenyl analog (CAS 898214-73-8) in target engagement and phenotypic screening studies.

Quote Request

Request a Quote for N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.